molecular formula C12H22N2O3 B13013459 Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13013459
M. Wt: 242.31 g/mol
InChI Key: ZGVAOJSQBHREQS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: is a synthetic organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an oxa-azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, amine derivatives, and other nucleophiles under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure with different functional groups.

    Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Contains an oxo group instead of an amino group.

    7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic core with a Boc-protected amine.

Uniqueness

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for medicinal chemistry research make it a valuable compound in various scientific fields .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-5-16-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3

InChI Key

ZGVAOJSQBHREQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)N

Origin of Product

United States

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